

Application Notes and Protocols: Titration of Ferrous Ammonium Sulfate with Potassium Dichromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous ammonium sulfate

Cat. No.: B155514

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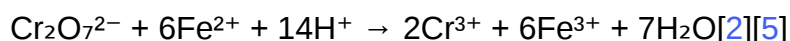
Introduction

This document provides a comprehensive guide for the determination of ferrous iron (Fe^{2+}) concentration using a redox titration with potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$). The analyte in this procedure is **ferrous ammonium sulfate** (FAS), also known as Mohr's salt, a stable double salt of ferrous sulfate and ammonium sulfate.[1] Potassium dichromate, a primary standard, serves as the titrant. This method is widely applicable in various fields, including pharmaceutical analysis, materials science, and environmental testing, for the accurate quantification of ferrous ions.

Principle of the Titration

The titration is based on a redox reaction between ferrous ions (Fe^{2+}) and dichromate ions ($\text{Cr}_2\text{O}_7^{2-}$) in an acidic medium.[1][2][3] In this reaction, Fe^{2+} is oxidized to ferric ions (Fe^{3+}), while the orange-colored dichromate ion is reduced to the green-colored chromic ion (Cr^{3+}).[1][2][4]

The overall balanced chemical equation for the reaction is:



The stoichiometry of this reaction shows a 1:6 molar ratio between potassium dichromate and **ferrous ammonium sulfate**. [5]

An internal indicator, such as diphenylamine sulfonate, is used to detect the endpoint of the titration.[2][6] The addition of phosphoric acid is crucial for a sharp endpoint. It complexes with the ferric ions (Fe^{3+}) produced during the titration, which lowers the reduction potential of the $\text{Fe}^{3+}/\text{Fe}^{2+}$ system and prevents the premature oxidation of the indicator.[2][4][6][7] The endpoint is signaled by a sharp color change from green to a persistent violet or purple.[2][6]

Reagents and Solutions

Potassium dichromate is a primary standard, meaning it is available in high purity, is stable, and non-hygroscopic, allowing for the direct preparation of a standard solution by accurately weighing the salt.[8]

- Calculation:
 - The molar mass of $\text{K}_2\text{Cr}_2\text{O}_7$ is 294.18 g/mol .[8]
 - In the redox reaction, one mole of dichromate accepts 6 electrons.[8][9]
 - Therefore, the equivalent weight of $\text{K}_2\text{Cr}_2\text{O}_7$ is $294.18 / 6 = 49.03$ g/equivalent .[8][9]
 - To prepare a 0.1 N solution, 4.903 g of $\text{K}_2\text{Cr}_2\text{O}_7$ are required per liter of solution.[8][9][10]
- Procedure:
 - Accurately weigh 4.903 g of analytical grade potassium dichromate that has been previously dried at 120°C for 4 hours and cooled in a desiccator.[11]
 - Transfer the weighed $\text{K}_2\text{Cr}_2\text{O}_7$ to a 1-liter volumetric flask.
 - Add approximately 200-300 mL of distilled water and swirl to dissolve the solid completely. [8]
 - Once dissolved, dilute the solution to the 1-liter mark with distilled water.
 - Stopper the flask and invert it several times to ensure a homogenous solution.[5]
 - Store the solution in a glass-stoppered bottle.[11]

Ferrous ammonium sulfate is not a primary standard, so its solution must be standardized.

- Calculation:
 - The molar mass of $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ is 392.14 g/mol .[\[12\]](#)[\[13\]](#)
 - In the redox reaction, one mole of FAS donates one electron.
 - Therefore, the equivalent weight of FAS is 392.14 g/equivalent .[\[12\]](#)
 - To prepare an approximate 0.1 N solution, about 39.21 g of FAS are required per liter of solution.[\[12\]](#)[\[13\]](#)
- Procedure:
 - Weigh approximately 39.2 g of **ferrous ammonium sulfate**.
 - In a 1-liter volumetric flask, add a previously cooled mixture of 40 mL of concentrated sulfuric acid and 200 mL of distilled water.[\[12\]](#)[\[13\]](#)[\[14\]](#) The acid is added to prevent the hydrolysis and oxidation of the ferrous ions.
 - Transfer the weighed FAS to the volumetric flask and swirl to dissolve.
 - Dilute the solution to the 1-liter mark with freshly boiled and cooled distilled water.[\[14\]](#)
 - Mix the solution thoroughly.
- Sodium Diphenylamine Sulfonate: Prepare a 0.2% (w/v) aqueous solution.
- N-phenylanthranilic acid: Prepare a 0.1% solution in 0.005 M NaOH.[\[4\]](#)
- Sulfuric Acid (H_2SO_4): Dilute (1:1) and concentrated.
- Phosphoric Acid (H_3PO_4): 85%.

Experimental Protocol

- Rinse and fill a burette with the standard 0.1 N potassium dichromate solution.

- Pipette 25.0 mL of the prepared **ferrous ammonium sulfate** solution into a 250 mL Erlenmeyer flask.
- Add 20 mL of dilute sulfuric acid and 5 mL of 85% phosphoric acid to the flask.[\[2\]](#)[\[6\]](#)
- Add 3-4 drops of the chosen indicator (e.g., sodium diphenylamine sulfonate).[\[2\]](#)
- Titrate the FAS solution with the standard potassium dichromate solution. The initial color of the solution will be green.
- The endpoint is reached when the green color changes to a sharp, persistent violet or purple.[\[2\]](#)[\[6\]](#)
- Repeat the titration at least three times to obtain concordant readings.
- Accurately weigh a suitable amount of the unknown **ferrous ammonium sulfate** sample and dissolve it in a known volume of distilled water containing dilute sulfuric acid.
- Follow the same titration procedure as described in section 4.1.

Data Presentation

Trial	Volume of FAS Solution (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of $K_2Cr_2O_7$ Used (mL)
1	25.0			
2	25.0			
3	25.0			
Average				

Trial	Weight of Unknown Sample (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of K ₂ Cr ₂ O ₇ Used (mL)
1				
2				
3				
Average				

Calculations

$$N_1V_1 = N_2V_2$$

Where:

- N_1 = Normality of the potassium dichromate solution (0.1 N)
- V_1 = Volume of the potassium dichromate solution used (from the burette)
- N_2 = Normality of the **ferrous ammonium sulfate** solution
- V_2 = Volume of the **ferrous ammonium sulfate** solution taken (25.0 mL)

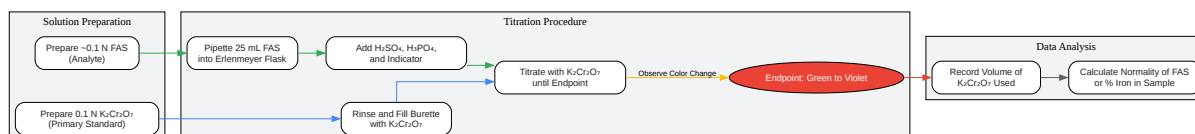
$$N_2 = (N_1V_1) / V_2$$

$$\text{Percentage of Iron (\%)} = (N \times V \times \text{Equivalent weight of Iron} \times 100) / (\text{Weight of the sample} \times 1000)$$

Where:

- N = Normality of the potassium dichromate solution (0.1 N)
- V = Volume of the potassium dichromate solution used (in mL)
- Equivalent weight of Iron = 55.85 g/mol

Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols: Titration of Ferrous Ammonium Sulfate with Potassium Dichromate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155514#titration-of-ferrous-ammonium-sulfate-with-potassium-dichromate]

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